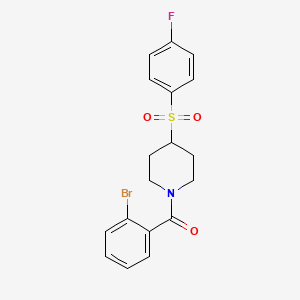

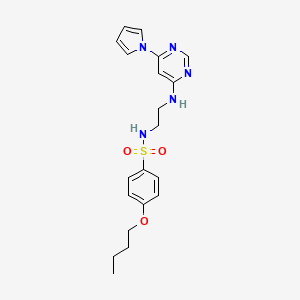

![molecular formula C13H8F2IN3 B2680668 5-氟-1-(2-氟苄基)-3-碘-1H-吡唑并[3,4-b]吡啶 CAS No. 1350653-24-5](/img/structure/B2680668.png)

5-氟-1-(2-氟苄基)-3-碘-1H-吡唑并[3,4-b]吡啶

概述

描述

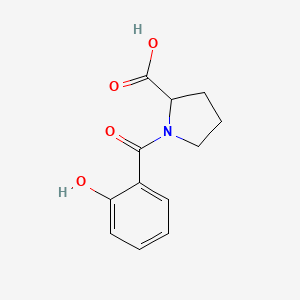

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C14H8F2N4 . It is a key intermediate for the preparation of Vericiguat .

Synthesis Analysis

A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol .Molecular Structure Analysis

The structure of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, a derivative of the compound, was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . Pd-catalyzed cyanation of 5-fluoro-1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine was applied to prepare the key intermediate .科学研究应用

抗癌活性

5-氟-1-(2-氟苯甲基)-3-碘-1H-吡唑并[3,4-b]吡啶及其衍生物在癌症研究领域显示出前景。例如,Hammam 等人的一项研究(2005 年)表明,某些结构相关的氟代取代的苯并[b]吡喃表现出显着的抗肺癌活性。这些化合物针对人癌细胞系进行了测试,包括肺癌、乳腺癌和中枢神经系统癌症,在低浓度下显示出抗癌活性 (Hammam、El-Salam、Mohamed 和 Hafez,2005 年)。

光物理性质

该化合物的衍生物已被探索其光物理性质。Shang 等人(2015 年)研究了一系列 Ir(III) 配合物,包括与 5-氟-1-(2-氟苯甲基)-3-碘-1H-吡唑并[3,4-b]吡啶相似的衍生物,发现这些配合物显示出作为高效蓝光发射材料的潜力。该研究强调了取代不同的基团如何增强光致发光量子效率,使其成为光电器件应用的候选者 (Shang、Han、Zhan、Zhou 和 Zhang,2015 年)。

氟化核苷合成

在另一项研究中,探索了氟化吡唑并[3,4-b]吡啶衍生物的合成。Iaroshenko 等人(2009 年)开发了一种方法来创建一组这些氟化化合物,可能可用作腺苷脱氨酶活性中过渡态的模拟物。这项工作为开发具有潜在应用于各种治疗领域的新型药物化合物开辟了途径 (Iaroshenko、Sevenard、Kotljarov、Volochnyuk、Tolmachev 和 Sosnovskikh,2009 年)。

用于传感的荧光探针

氟化吡唑并[3,4-b]吡啶衍生物也已用于荧光探针的开发。Ma 等人(2021 年)创建了一种基于吡唑并[1,5-a]吡啶的荧光团,具有较大的斯托克斯位移,展示了其在干白葡萄酒中传感亚硫酸盐的应用。该探针表现出高灵敏度和选择性,显示了该化合物在分析化学中的潜力 (Ma、Zhang、Hou、Chen、Liu、Ji、Wang、Yuan 和 Ge,2021 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2IN3/c14-9-5-10-12(16)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)15/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHFTIKMLOOOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)

![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)

![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)